5-Chloro-2-thienyl zinc bromide

Catalog No.
S15700409
CAS No.
M.F
C4H2BrClSZn
M. Wt
262.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-thienyl zinc bromide

Product Name

5-Chloro-2-thienyl zinc bromide

IUPAC Name

zinc;5-chloro-2H-thiophen-2-ide;bromide

Molecular Formula

C4H2BrClSZn

Molecular Weight

262.9 g/mol

InChI

InChI=1S/C4H2ClS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

DIICBFYMXBZSTF-UHFFFAOYSA-M

Canonical SMILES

C1=[C-]SC(=C1)Cl.[Zn+2].[Br-]

5-Chloro-2-thienyl zinc bromide is an organozinc compound characterized by the molecular formula C4H2BrClSZn\text{C}_4\text{H}_2\text{BrClSZn}. This compound plays a significant role as a reagent in organic synthesis, particularly in cross-coupling reactions. Its effectiveness in forming carbon-carbon bonds makes it valuable in medicinal chemistry and material science applications. The presence of both chlorine and zinc enhances its reactivity and selectivity, distinguishing it from other similar compounds .

The primary chemical reaction involving 5-chloro-2-thienyl zinc bromide is its participation in cross-coupling reactions, particularly with electrophiles such as aryl halides. The general mechanism involves the formation of a transient organopalladium intermediate, which undergoes transmetalation with the zinc reagent, followed by reductive elimination to yield the desired product. This process is critical for constructing complex organic molecules with precision .

While specific biological activity data for 5-chloro-2-thienyl zinc bromide is limited, organozinc compounds are generally recognized for their utility in medicinal chemistry. They can serve as intermediates in the synthesis of biologically active molecules, including pharmaceuticals. The unique structural features of 5-chloro-2-thienyl zinc bromide may contribute to its potential interactions with biological targets, although detailed studies are needed to elucidate these effects.

Synthesis of 5-chloro-2-thienyl zinc bromide typically involves the reaction of 5-chloro-2-thiophenyl bromide with zinc in an appropriate solvent, such as tetrahydrofuran (THF). This reaction is usually conducted under inert conditions (e.g., nitrogen or argon atmosphere) to prevent oxidation. The general reaction can be represented as follows:

5 chloro 2 thiophenyl bromide+Zn5 chloro 2 thienyl zinc bromide\text{5 chloro 2 thiophenyl bromide}+\text{Zn}\rightarrow \text{5 chloro 2 thienyl zinc bromide}

In industrial settings, this synthesis is scaled up using larger reactors while maintaining strict control over reaction conditions to ensure high yield and purity. The compound is often produced as a 0.5 M solution in THF for practical handling and application .

5-Chloro-2-thienyl zinc bromide finds extensive applications in organic synthesis, particularly in:

  • Cross-coupling reactions: It facilitates the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules.
  • Medicinal chemistry: Its reactivity allows for the development of new pharmaceuticals and biologically active compounds.
  • Material science: It can be used to synthesize novel materials with specific properties .

Interaction studies involving 5-chloro-2-thienyl zinc bromide primarily focus on its reactivity with various electrophiles during cross-coupling reactions. Understanding these interactions helps optimize reaction conditions and improve yields in synthetic applications. Further research may explore its interactions with biological systems to assess potential pharmacological effects or toxicity.

Several compounds exhibit similarities to 5-chloro-2-thienyl zinc bromide, including:

Compound NameMolecular FormulaUnique Features
2-Thienyl zinc bromideC4H4BrSZn\text{C}_4\text{H}_4\text{BrSZn}Lacks chlorine substituent
3-Methyl-2-thienyl zinc bromideC5H6BrSZn\text{C}_5\text{H}_6\text{BrSZn}Contains a methyl group at position 3
4-Chlorobutyl zinc bromideC4H8BrSZn\text{C}_4\text{H}_8\text{BrSZn}Features a butyl group instead of thienyl
2-Chlorophenyl zinc iodideC6H4ClIZn\text{C}_6\text{H}_4\text{ClI}ZnUtilizes iodine instead of bromine

Uniqueness

5-Chloro-2-thienyl zinc bromide is unique due to its combination of chlorine and zinc within its structure, which enhances its reactivity and selectivity compared to similar compounds. This dual functionality allows it to perform effectively in various synthetic applications, offering distinct advantages regarding yield and compatibility with different functional groups .

Hydrogen Bond Acceptor Count

3

Exact Mass

259.80405 g/mol

Monoisotopic Mass

259.80405 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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